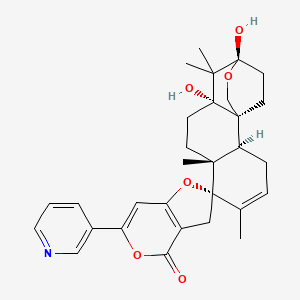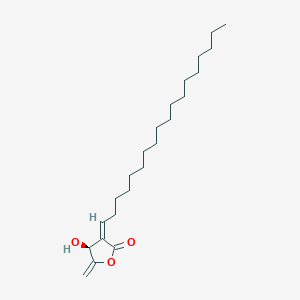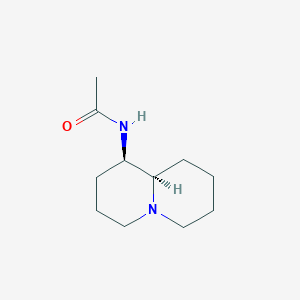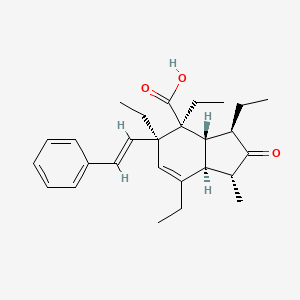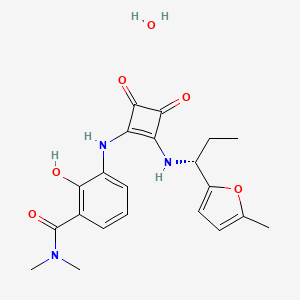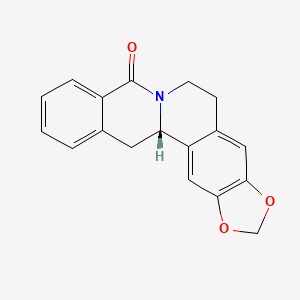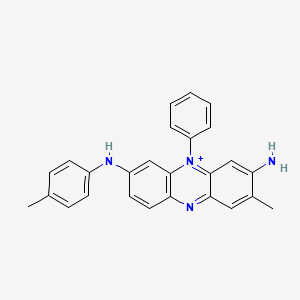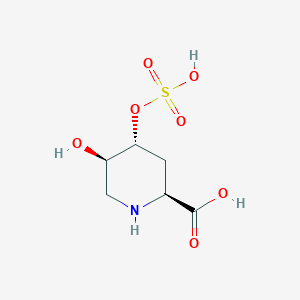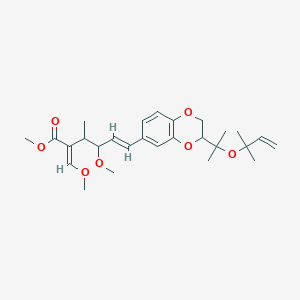![molecular formula C15H14N4 B1247151 6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)
6-Amino-4-[(3-methylphenyl)amino]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N4-(3-メチルフェニル)-4,6-キナゾリンジアミンは、キナゾリンファミリーに属する複素環式化合物です。キナゾリンは、多様な生物活性で知られており、潜在的な治療用途のために広く研究されています。
2. 製法
合成経路と反応条件: N4-(3-メチルフェニル)-4,6-キナゾリンジアミンの合成は、通常、アントラニル酸誘導体と適切なアミンの環化を伴います。 一般的な方法の1つは、2-アミノ安息香酸誘導体のアミド化に続き、還流条件下で無水酢酸を使用して環化することです 。 反応は、ベンゾキサジノン中間体の形成を経て進行し、次にアンモニアで処理されて所望のキナゾリン誘導体が得られます .
工業的製造方法: N4-(3-メチルフェニル)-4,6-キナゾリンジアミンの工業的製造には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクターと自動システムの使用が含まれ、製品品質と収率の一貫性を確保します。反応条件は、副生成物を最小限に抑え、効率を最大化するために注意深く制御されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-methylphenyl)-4,6-quinazolinediamine typically involves the cyclization of anthranilic acid derivatives with appropriate amines. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . The reaction proceeds through the formation of benzoxazinone intermediates, which are then treated with ammonia to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of N4-(3-methylphenyl)-4,6-quinazolinediamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
反応の種類: N4-(3-メチルフェニル)-4,6-キナゾリンジアミンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 特に芳香環とキナゾリンコアでは、求電子置換反応と求核置換反応がよく見られます。
一般的な試薬と条件:
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での臭素または塩素を用いたハロゲン化。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキナゾリンN-オキシドを生成する可能性があり、一方、還元はさまざまな還元されたキナゾリン誘導体を生成する可能性があります。
4. 科学研究における用途
N4-(3-メチルフェニル)-4,6-キナゾリンジアミンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。
産業: 新しい材料の開発において、およびさまざまな工業用化学物質の前駆体として使用されています。
科学的研究の応用
N4-(3-methylphenyl)-4,6-quinazolinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
N4-(3-メチルフェニル)-4,6-キナゾリンジアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、酵素の機能を調節することができます。 さらに、細胞増殖、アポトーシス、炎症に関与する細胞経路と相互作用する可能性があります .
類似の化合物:
4,6-ジアミノキナゾリン: キナゾリンコアを共有していますが、3-メチルフェニル置換基がありません。
N4-(4-メチルフェニル)-4,6-キナゾリンジアミン: フェニル環に異なる置換パターンを持つ類似の構造です。
キナゾリンN-オキシド: 異なる電子特性を持つ酸化誘導体です。
独自性: N4-(3-メチルフェニル)-4,6-キナゾリンジアミンは、特定の置換パターンにより、独特の電子特性と立体特性が与えられているため、独自性があります。この独自性は、その生物活性と分子標的との相互作用に影響を与える可能性があり、薬化学研究にとって貴重な化合物となっています。
類似化合物との比較
4,6-Diaminoquinazoline: Shares the quinazoline core but lacks the 3-methylphenyl substitution.
N4-(4-methylphenyl)-4,6-quinazolinediamine: Similar structure with a different substitution pattern on the phenyl ring.
Quinazoline N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness: N4-(3-methylphenyl)-4,6-quinazolinediamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.3 g/mol |
IUPAC名 |
4-N-(3-methylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19) |
InChIキー |
NFBCSWGEYDCCDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N |
同義語 |
SMA-52 SMA-52 cpd |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


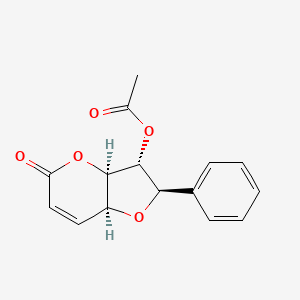
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
